molecular formula C14H8Cl2O B3042700 2-(3,4-Dichlorophenyl)benzofuran CAS No. 65246-48-2

2-(3,4-Dichlorophenyl)benzofuran

Cat. No.: B3042700
CAS No.: 65246-48-2
M. Wt: 263.1 g/mol
InChI Key: LOUGXYWAJKJWGB-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a benzene ring fused to a furan ring. This particular compound is characterized by the presence of two chlorine atoms attached to the phenyl ring at the 3 and 4 positions. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)benzofuran typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 3,4-dichlorophenylboronic acid with 2-bromobenzofuran in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, making it a preferred method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dichlorophenyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Anti-Cancer Agent

The compound is being investigated for its potential as an anti-cancer agent. Its structure allows it to interact with specific molecular targets involved in cancer pathways. The presence of the dichlorophenyl group enhances its lipophilicity, which may improve its binding affinity to receptors or enzymes associated with cancer progression. Research indicates that derivatives of benzofuran can inhibit tumor growth and sensitize cancer cells to treatment modalities like chemotherapy .

Case Study: Enzyme Inhibition

In a study examining the enzyme inhibition properties of benzofuran derivatives, 2-(3,4-Dichlorophenyl)benzofuran was shown to interact with enzymes implicated in cancer metabolism. The compound's ability to inhibit these enzymes suggests it could play a role in therapeutic strategies targeting metabolic pathways in tumors .

Antimicrobial Applications

Antimycobacterial Activity

Benzofuran derivatives have been synthesized and evaluated for their antimicrobial activities, particularly against Mycobacterium tuberculosis. A series of studies demonstrated that compounds similar to this compound exhibited significant antimycobacterial activity. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 2 μg/mL against resistant strains of M. tuberculosis .

Case Study: Antifungal Properties

Another area of research has focused on the antifungal properties of benzofuran compounds. A derivative structurally related to this compound was tested against various fungal strains, revealing potent activity comparable to existing antifungal medications. The MIC values ranged from 1.6 to 12.5 μg/mL across different species, indicating the compound's potential as a lead for new antifungal agents .

Industrial Applications

Chemical Synthesis and Nanotechnology

The unique chemical properties of this compound make it suitable for applications in nanotechnology and materials science. It can be utilized in the synthesis of nanoparticles and nanocomposites that exhibit enhanced performance characteristics for various industrial applications.

Table: Comparative Analysis of Benzofuran Derivatives

Compound NameStructural FeaturesUnique AspectsBiological Activity
This compoundDichlorophenyl moietyEnhanced lipophilicityPotential anti-cancer agent
Benzofuran-3-carbohydrazideHydroxyl groupsAntimycobacterial activityMIC = 8 μg/mL
Benzofuran-5-ol derivativesHydroxy groupsAntifungal activityMIC = 1.6-12.5 μg/mL

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. For example, benzofuran derivatives have been shown to inhibit topoisomerase I, sigma receptors, and farnesyl transferase . These interactions can lead to various biological effects, such as antimicrobial, anticancer, and anti-inflammatory activities.

Comparison with Similar Compounds

    2-Phenylbenzofuran: Lacks the chlorine substituents, resulting in different biological activities and properties.

    2-(3,4-Dimethoxyphenyl)benzofuran: Contains methoxy groups instead of chlorine atoms, leading to variations in its chemical reactivity and biological effects.

    2-(3,4-Difluorophenyl)benzofuran: Substituted with fluorine atoms, which can alter its pharmacokinetic and pharmacodynamic properties.

Uniqueness: 2-(3,4-Dichlorophenyl)benzofuran is unique due to the presence of chlorine atoms at the 3 and 4 positions of the phenyl ringThe chlorine atoms may enhance the compound’s lipophilicity, stability, and ability to interact with specific molecular targets .

Biological Activity

2-(3,4-Dichlorophenyl)benzofuran is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran and its derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The structural modifications on the benzofuran core significantly influence their biological properties. In particular, the introduction of halogen substituents, such as chlorine, can enhance the potency and selectivity of these compounds against various biological targets .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzofuran derivatives. For instance, compounds structurally similar to this compound have shown significant antiproliferative effects against various cancer cell lines. One study demonstrated that certain benzofuran derivatives exhibited IC50 values ranging from 0.237 to 19.1 µM against different tumor cell lines, indicating strong cytotoxic activity .

In a comparative analysis, compounds with methoxy groups at specific positions on the benzofuran ring exhibited enhanced activity. For example, a derivative with a methyl group at the C-3 position and a methoxy group at C-6 showed 2–4 times greater potency than its unsubstituted counterpart .

Anti-inflammatory Effects

The anti-inflammatory properties of benzofurans have also been well-documented. Research indicates that derivatives can inhibit pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). Specifically, one compound was found to decrease inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) levels in microglial cells stimulated by lipopolysaccharide (LPS) .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Tubulin Inhibition : Some benzofuran derivatives have been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. This mechanism is similar to that of established chemotherapeutic agents like colchicine .
  • Caspase Activation : The activation of caspase-3 has been observed in studies involving treated cancer cells, indicating that these compounds may induce apoptosis through intrinsic pathways .

Study 1: Antimycobacterial Activity

A series of benzofuran derivatives were screened for their antimycobacterial activity against Mycobacterium tuberculosis. Among them, a specific derivative demonstrated an MIC of 3.12 µg/mL with low cytotoxicity towards mammalian cells, showcasing the potential for therapeutic applications in tuberculosis treatment .

Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of various benzofurans in models of neuroinflammation. Compounds were shown to reduce levels of inflammatory cytokines and protect neuronal cells from oxidative stress-induced damage .

Data Summary

Biological Activity IC50/Effect Reference
Antitumor ActivityIC50: 0.237 - 19.1 µM
Anti-inflammatoryDecreased iNOS/COX-2
AntimycobacterialMIC: 3.12 µg/mL

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O/c15-11-6-5-10(7-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUGXYWAJKJWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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